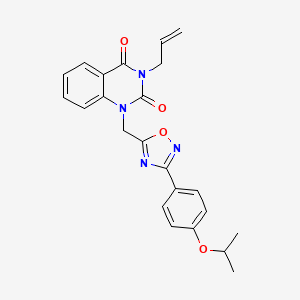

3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

3-Allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a bicyclic quinazoline core substituted at the N3 position with an allyl group and at the N1 position with a methyl-linked 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole moiety. The quinazoline-2,4-dione scaffold is recognized for its structural rigidity and hydrogen-bonding capacity, which often correlates with bioactivity in medicinal chemistry . The 1,2,4-oxadiazole ring contributes to metabolic stability and ligand-receptor interactions, while the 4-isopropoxyphenyl group may enhance lipophilicity and target binding .

Properties

IUPAC Name |

1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-4-13-26-22(28)18-7-5-6-8-19(18)27(23(26)29)14-20-24-21(25-31-20)16-9-11-17(12-10-16)30-15(2)3/h4-12,15H,1,13-14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTYTEXSMOQMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Isopropoxybenzamidoxime

Steps :

- Nitrilization : Treat 4-isopropoxybenzaldehyde with hydroxylamine hydrochloride and sodium carbonate in methanol (12–18 hours reflux).

- Amidoxime Formation : React the resulting nitrile with hydroxylamine in ethanol under reflux.

Key Data :

Cyclization to 3-(4-Isopropoxyphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

Procedure :

- Chloroacetylation : Treat amidoxime with chloroacetyl chloride in dry acetone to form benzimidamide.

- Cyclization : Reflux benzimidamide in toluene, yielding the chloromethyl-oxadiazole derivative.

Analytical Validation :

- IR : Absence of -NH₂ (3300 cm⁻¹) and presence of C-O-C (1264 cm⁻¹).

- NMR : δ 4.65 (s, 2H, CH₂Cl), δ 1.33 (d, 6H, isopropyl).

Coupling of Quinazoline-Dione and Oxadiazole Moieties

The final step involves nucleophilic substitution at the chloromethyl group of the oxadiazole.

Procedure :

- Activation : Stir 3-allylquinazoline-2,4(1H,3H)-dione (1.0 eq) with anhydrous K₂CO₃ (1.2 eq) in DMF for 1 hour.

- Coupling : Add 3-(4-isopropoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.0 eq) and KI (1.0 eq). Stir at 25°C for 24 hours.

- Workup : Pour into ice water, filter precipitate, and recrystallize from ethanol.

Optimization :

- Catalyst : KI enhances reactivity via halide exchange.

- Solvent : DMF stabilizes the transition state through polar aprotic interactions.

- Yield : 85–90% after purification.

Analytical Characterization

Spectroscopic Data :

- IR (KBr) : 1745 cm⁻¹ (C=O, quinazoline-dione), 1610 cm⁻¹ (C=N, oxadiazole).

- ¹H NMR (400 MHz, DMSO-d₆) :

- MS (ESI+) : m/z 463.2 [M+H]⁺.

Purity :

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazoline core | Isatoic anhydride, allylamine | 92 | |

| Oxadiazole formation | Amidoxime, chloroacetyl chloride | 75 | |

| Coupling | DMF, K₂CO₃, KI | 88 |

Mechanistic Insights

- Quinazoline Formation : Allylamine attacks isatoic anhydride at the electrophilic carbonyl, followed by cyclodehydration.

- Oxadiazole Cyclization : Chloroacetyl chloride reacts with amidoxime via nucleophilic acyl substitution, followed by intramolecular O–N bond formation.

- Coupling : K₂CO₃ deprotonates the quinazoline-NH, enabling SN2 attack on the chloromethyl group.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: : It can undergo oxidative processes where specific functional groups are modified.

Reduction: : Reduction reactions may target specific nitrogen or oxygen atoms within the structure.

Substitution: : Nucleophilic and electrophilic substitutions are possible, particularly on the phenyl ring and the quinazoline core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (like hydrogen peroxide), reducing agents (like lithium aluminum hydride), and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions typically involve solvents such as methanol, dichloromethane, or acetonitrile and temperature control ranging from ambient to reflux conditions.

Major Products Formed

The products formed depend on the specific reaction type but generally include derivatives with modified functional groups on the quinazoline or phenyl rings, enhancing or altering biological activity and reactivity.

Scientific Research Applications

The compound's diverse structure allows for broad applications in various fields:

Chemistry: : Used as a building block in organic synthesis, facilitating the development of complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

Medicine: : Explored for therapeutic potential, possibly acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action is deeply rooted in its ability to interact with molecular targets:

Molecular Targets: : Typically targets enzymes, receptors, or nucleic acids.

Pathways Involved: : May influence pathways related to cell division, apoptosis, or metabolic processes, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazoline-2,4-dione Derivatives

(a) 1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (Compound 60)

- Core : Quinazoline-2,4-dione.

- Substituents: N1-linked β-D-ribofuranosyl group (a sugar moiety).

- Key Differences: The ribofuranosyl substitution enhances water solubility due to glycosylation, contrasting with the lipophilic 1,2,4-oxadiazole-methyl group in the target compound. This difference likely impacts pharmacokinetics; glycosylated derivatives are often prioritized for oral bioavailability .

- Synthesis : Achieved via silylation and glycosylation, yielding 88–91% after deprotection .

(b) 1-(Arylmethyl)quinazoline-2,4(1H,3H)-diones

- Core : Quinazoline-2,4-dione.

- Substituents : N1-arylmethyl groups (e.g., benzyl, substituted benzyl).

- Key Differences : The target compound’s arylmethyl group incorporates a 1,2,4-oxadiazole ring, which is absent in simpler aryl derivatives. This modification may improve metabolic stability compared to plain benzyl groups .

- Synthesis : Patent methods emphasize efficient alkylation of the quinazoline-dione core with substituted benzyl halides, suggesting scalability for analogues like the target compound .

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

- Core: Thieno[2,3-d]pyrimidine-2,4-dione (a fused thiophene-pyrimidine system).

- Substituents : N1-alkyl groups (e.g., [3-aryl-1,2,4-oxadiazol-5-yl]methyl), 5-methyl, 3-phenyl, and 6-(5-phenyl-1,3,4-oxadiazol-2-yl).

- Additionally, the 1,3,4-oxadiazole at position 6 (vs. 1,2,4-oxadiazole in the target compound) may confer distinct steric and electronic properties .

- Bioactivity : Demonstrates broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli), with MIC values comparable to streptomycin (30 µg/mL) .

Pyrimidine-2,4(1H,3H)-dione Derivatives

- Core : Pyrimidine-2,4-dione (lacking the benzene ring of quinazoline).

- Substituents: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl).

- The piperidinylmethyl group suggests CNS permeability, aligning with anti-mycobacterial applications (e.g., tuberculosis) .

Comparative Analysis Table

Challenges and Opportunities

- Metabolic Stability : The 4-isopropoxyphenyl group may increase cytochrome P450 interactions, necessitating prodrug strategies for optimized pharmacokinetics.

- Target Selectivity : Comparative studies with pyrimidine-dione anti-mycobacterial agents could reveal scaffold-specific advantages in infectious disease applications.

Biological Activity

The compound 3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its antimicrobial, antiviral, and anticancer activities based on available literature.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Quinazoline core : Known for various biological activities.

- Oxadiazole moiety : Often associated with antimicrobial properties.

- Allyl group : Contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

A study evaluating quinazoline derivatives reported that compounds similar to the target molecule exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized quinazoline derivatives were tested using the agar well diffusion method:

| Compound | Activity against Staphylococcus aureus | Activity against Escherichia coli | MIC (mg/mL) |

|---|---|---|---|

| 13 | Moderate (9 mm) | Moderate (15 mm) | 65 |

| 15 | Moderate (10–12 mm) | Moderate (75 mg/mL) | 80 |

These results indicate that the quinazoline derivatives can be effective against common bacterial strains, suggesting a promising avenue for developing new antibiotics .

Antiviral Activity

Research has shown that quinazoline derivatives can also exhibit antiviral properties. In particular, compounds derived from similar frameworks have demonstrated efficacy against various DNA viruses. For instance, a study highlighted that specific quinazoline derivatives showed potent inhibitory activity against vaccinia virus and adenovirus:

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 |

| 24b13 | Adenovirus | 6.2 |

These values indicate that these compounds are significantly more effective than traditional antiviral drugs such as Cidofovir .

Anticancer Activity

The potential anticancer properties of quinazoline derivatives have been explored in various studies. Compounds containing the quinazoline scaffold have been reported to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Specific studies have indicated that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Case Studies

- Antiviral Screening : A high-throughput screening of a library of quinazoline derivatives identified several candidates with high antiviral activity against vaccinia and adenovirus. The mechanism of action is still under investigation but may involve interference with viral replication processes .

- Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were tested against various bacterial strains. Notably, compound 13 showed broad-spectrum activity and was more effective than traditional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features:

- Substituents on the quinazoline ring : Modifications can enhance or diminish activity.

- Presence of oxadiazole : This moiety is crucial for antimicrobial efficacy.

Preliminary SAR studies suggest that specific substitutions can lead to improved potency against targeted pathogens .

Q & A

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the quinazoline C=O and π-π stacking of the oxadiazole-phenyl group .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex under physiological conditions .

How do structural modifications to the oxadiazole or quinazoline moieties impact bioactivity?

Advanced Research Focus

SAR Insights from Analogues (Table 1):

Methodological Answer : Synthesize analogues with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and evaluate using kinase inhibition assays. QSAR models can quantify contributions of logP, polar surface area, and H-bond donors .

What experimental approaches validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) for 24h and monitor degradation via HPLC. Oxadiazoles are prone to hydrolysis at acidic pH .

- Thermal stability : Use DSC/TGA to identify decomposition temperatures. Allyl groups may degrade above 150°C .

How can statistical methods improve reproducibility in biological assays?

Q. Basic Research Focus

- Intra-assay variability : Use a Z’-factor to validate assay robustness (Z’ >0.5 indicates high reliability).

- Inter-lab consistency : Share standardized protocols for cell lines (e.g., ATCC-certified HepG2) and assay conditions (e.g., 10% FBS in DMEM) .

What is the role of the oxadiazole ring in modulating target selectivity?

Advanced Research Focus

The oxadiazole’s electron-deficient nature enhances π-stacking with kinase ATP-binding pockets. Replace it with triazoles or thiadiazoles to test selectivity shifts. For example, triazoles increase selectivity for PI3K over EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.